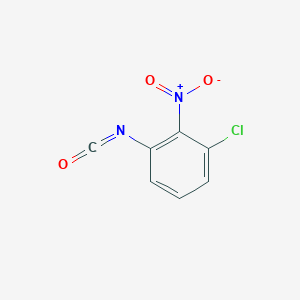
1-Chloro-3-isocyanato-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-isocyanato-2-nitrobenzene is an organic compound with the molecular formula C7H3ClN2O3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isocyanate group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-isocyanato-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of chlorobenzene followed by the introduction of the isocyanate group. The nitration of chlorobenzene typically involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 1-chloro-2-nitrobenzene. This intermediate can then be further reacted with phosgene (COCl2) in the presence of a base to introduce the isocyanate group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Safety measures are also crucial due to the hazardous nature of the reagents involved, such as phosgene and concentrated acids.
化学反応の分析
Types of Reactions
1-Chloro-3-isocyanato-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Addition Reactions: The isocyanate group can react with nucleophiles, such as water or alcohols, to form urea or carbamate derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Addition: Alcohols or water under mild conditions.
Major Products
Substitution: Various substituted benzene derivatives.
Reduction: 1-chloro-3-amino-2-nitrobenzene.
Addition: Urea or carbamate derivatives.
科学的研究の応用
1-Chloro-3-isocyanato-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of 1-chloro-3-isocyanato-2-nitrobenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various chemical transformations and applications. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry.
類似化合物との比較
Similar Compounds
1-Chloro-2-nitrobenzene: Similar structure but lacks the isocyanate group.
1-Chloro-4-isocyanato-2-nitrobenzene: Similar structure with different substitution pattern.
2-Chloro-3-isocyanato-1-nitrobenzene: Isomer with different positions of substituents.
Uniqueness
1-Chloro-3-isocyanato-2-nitrobenzene is unique due to the presence of both an isocyanate and a nitro group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
特性
CAS番号 |
1261779-37-6 |
|---|---|
分子式 |
C7H3ClN2O3 |
分子量 |
198.56 g/mol |
IUPAC名 |
1-chloro-3-isocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-3H |
InChIキー |
CZDYBUYDMIOUCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


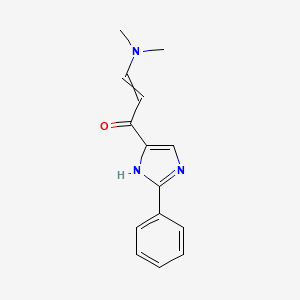
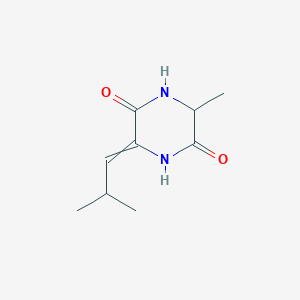
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-phenylalanylglycylglycine](/img/structure/B12585735.png)
![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)
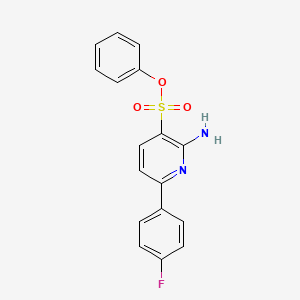
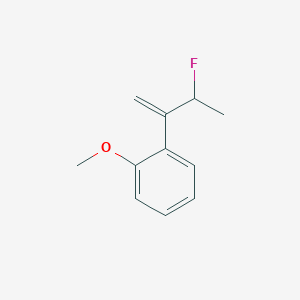
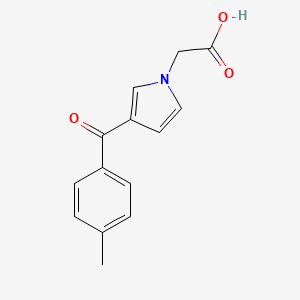
![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)
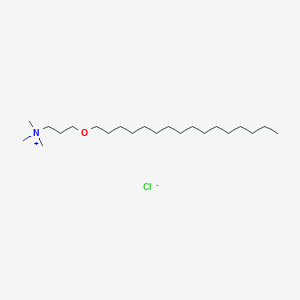
![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)

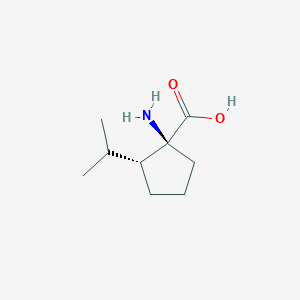
![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)
